molecular formula C12H12O5 B1361871 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 63445-53-4

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1361871
CAS No.: 63445-53-4
M. Wt: 236.22 g/mol
InChI Key: QPCXEGHLFLPDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C12H12O5. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 3, and a carboxylic acid group at position 2 on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of 3-halocoumarins, such as 3-bromocoumarin, through a Perkin rearrangement reaction. This reaction is carried out in the presence of a base like sodium hydroxide in ethanol or methanol . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes using a Cr(II)Cl2/BF3-OEt2 catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

  • 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
  • 6,7-Dimethoxy-3-bromocoumarin
  • 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-benzofuro[2,3-c]-benzazepin-6,12-dione

Comparison: 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, the presence of methoxy groups enhances its lipophilicity and potentially its bioavailability . The compound’s structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.

Biological Activity

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is C12H12O5C_{12}H_{12}O_5 with a molecular weight of approximately 264.27 g/mol. The compound is characterized by its methoxy groups and carboxylic acid functional group, which play crucial roles in its reactivity and biological activity.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro cytotoxicity assays were conducted on various cancer cell lines, including K562 (chronic myelogenous leukemia), HeLa (cervical carcinoma), and SW620 (colon cancer). The MTT assay results indicated significant cytotoxicity against these cell lines, with IC50 values below 50 µM for several derivatives tested alongside it .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562<50Induction of apoptosis via caspase activation
HeLa<50Inhibition of cell proliferation
SW620<50DNA interaction leading to apoptosis

In these studies, the compound was found to induce apoptosis in cancer cells by increasing the activity of caspases 3 and 7, which are critical markers for programmed cell death . The mechanism appears to involve interaction with cellular signaling pathways that regulate apoptosis.

Antimicrobial Activity

The antimicrobial properties of this benzofuran derivative have also been explored. Preliminary investigations showed that it possesses activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating promising antibacterial effects.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)Activity Type
Staphylococcus aureus0.0195Antibacterial
Escherichia coli0.0048Antibacterial
Candida albicans0.039Antifungal

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains and could serve as a lead compound for further development .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives related to this compound. For instance, a study focused on synthesizing new derivatives showed enhanced anticancer activity compared to the parent compound. The derivatives exhibited varied IC50 values across different cancer cell lines, indicating that structural modifications can significantly influence biological activity .

Properties

IUPAC Name

6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXEGHLFLPDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353548
Record name 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63445-53-4
Record name 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.